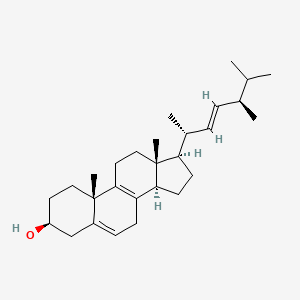

Lichesterol

Beschreibung

This compound has been reported in Fusarium fujikuroi, Botrytis cinerea, and other organisms with data available.

from polyene antibiotic-resistant Candida albicans

Eigenschaften

CAS-Nummer |

50657-31-3 |

|---|---|

Molekularformel |

C28H44O |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22,24-25,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 |

InChI-Schlüssel |

VILFZDAFELACSG-CMNOFMQQSA-N |

Isomerische SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lichesterol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lichesterol: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichesterol ((22E)-Ergosta-5,8,22-trien-3β-ol) is a naturally occurring sterol found predominantly in various species of lichens and certain fungi. As a member of the sterol class of lipids, it shares a fundamental structural framework with cholesterol and other well-characterized sterols, suggesting a significant role in biological membrane structure and function. This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

The structural and physical characteristics of this compound are crucial for understanding its biological activity and potential applications. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₄O | [1] |

| Molecular Weight | 396.65 g/mol | [1] |

| IUPAC Name | (3S,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| CAS Number | 50657-31-3 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (commercially available) | [1] |

| Solubility | Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available in the public domain, the following sections describe the expected spectral characteristics based on its structure and data from analogous sterols.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to its 28 carbon atoms and 44 hydrogen atoms. The chemical shifts would be indicative of its steroidal backbone and the specific side chain.

-

¹H NMR: Key signals would include those for the olefinic protons in the B ring and the side chain, the proton attached to the hydroxyl-bearing carbon (C3), and numerous overlapping signals for the steroidal ring system and the methyl groups.

-

¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bonds, the carbon bearing the hydroxyl group (C3), and a cluster of signals for the aliphatic carbons of the steroid nucleus and the side chain. For comparison, the ¹³C NMR spectrum of the related phytosterol, 24-methylenecholesterol, shows characteristic shifts for the side chain carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the sterol structure, with initial loss of a water molecule from the hydroxyl group, followed by fragmentation of the side chain and the steroidal rings. The fragmentation of C-4 alkylated cholesterols often involves complex intramolecular rearrangements.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the steroid nucleus and side chain, and potentially weaker bands above 3000 cm⁻¹ for the sp² C-H bonds of the double bonds.[6][7]

-

C=C stretch: Weak to medium absorption bands in the 1600-1680 cm⁻¹ region.[6]

-

C-O stretch: A band in the 1000-1260 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and characterization of this compound and other sterols.

Isolation and Purification of this compound from Lichens

This protocol is a generalized procedure for the extraction and purification of sterols from lichen material.

-

Sample Preparation: Clean the collected lichen thalli to remove any debris and dry them.

-

Extraction: Grind the dried lichen material into a fine powder. Extract the powder with a mixture of chloroform and methanol (typically 2:1 v/v) to solubilize the lipids.[8]

-

Saponification: To hydrolyze any sterol esters, treat the crude extract with a solution of potassium hydroxide in ethanol and heat. This step yields free sterols.

-

Purification:

-

Perform column chromatography on the non-saponifiable fraction using silica gel as the stationary phase.

-

Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

-

Crystallization: Recrystallize the combined fractions from a suitable solvent (e.g., methanol or acetone) to obtain pure this compound.

Physicochemical Characterization

The melting point can be determined using a standard melting point apparatus. A small amount of the purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

NMR Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). Obtain the mass spectrum, noting the molecular ion and fragmentation pattern.

-

IR Spectroscopy: Prepare a sample of this compound as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.

Biological Activity and Signaling Pathways

This compound, as a sterol, is presumed to play a role in modulating the properties of biological membranes. While specific signaling pathways directly activated by this compound have not been extensively elucidated, its structural similarity to other sterols suggests potential involvement in several cellular processes.

Role in Membrane Fluidity

Sterols are known to insert into phospholipid bilayers, where they can influence membrane fluidity, permeability, and the formation of lipid rafts. It is hypothesized that this compound, like cholesterol, can modulate membrane fluidity in a temperature-dependent manner, providing structural integrity to the cell membrane.

Potential Interaction with Cholesterol Biosynthesis Pathway

Phytosterols, the plant-derived counterparts of cholesterol, have been shown to interfere with cholesterol absorption and metabolism.[9] this compound, being a fungal sterol, may also interact with key enzymes and transport proteins involved in cholesterol homeostasis.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound. Its unique structural features may confer specific biological activities that differ from those of other sterols, making it a person of interest for further investigation.

References

- 1. medkoo.com [medkoo.com]

- 2. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An unusual mass spectral fragmentation of C-4 alkylated cholesterols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. lipidmaps.org [lipidmaps.org]

- 9. mdpi.com [mdpi.com]

The Lichesterol Biosynthesis Pathway in Lichens and Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are essential lipids that play a crucial role in the structure and function of eukaryotic cell membranes. In fungi, the primary sterol is ergosterol, a molecule that is functionally analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that represents a key target for antifungal drug development. Lichens, symbiotic organisms composed of a fungal partner (the mycobiont) and a photosynthetic partner (the photobiont), also produce a variety of sterols, with lichesterol being a characteristic, though not exclusive, component. This technical guide provides a comprehensive overview of the this compound and ergosterol biosynthesis pathways in lichens and fungi, with a focus on the core biochemical reactions, enzymatic players, and regulatory mechanisms. This document also presents quantitative data, detailed experimental protocols for sterol analysis, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in mycology, lichenology, and pharmaceutical sciences.

Fungal Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol in fungi is a well-elucidated pathway that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the central precursor, farnesyl pyrophosphate (FPP). From FPP, the pathway diverges towards the synthesis of sterols. The process can be broadly divided into three main stages:

-

Mevalonate Pathway: The initial steps involve the conversion of acetyl-CoA to mevalonate, which is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Squalene Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene. This reaction is catalyzed by squalene synthase.

-

Post-Squalene Modifications: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form lanosterol, the first sterol intermediate. A series of subsequent demethylations, desaturations, and reductions convert lanosterol into the final product, ergosterol.

The key enzymes and intermediates in the fungal ergosterol biosynthesis pathway are summarized in the pathway diagram below.

This compound Biosynthesis Pathway

The precise de novo biosynthetic pathway of this compound in lichens and fungi is not as well-defined as the ergosterol pathway. This compound (ergosta-5,8,22-trien-3β-ol) is structurally similar to ergosterol, differing in the position of one of the double bonds in the B-ring of the sterol nucleus.

Current evidence suggests that this compound is likely synthesized by the mycobiont of the lichen.[1] It is hypothesized that the this compound pathway branches off from the main ergosterol pathway. One possibility is that a specific isomerase or desaturase acts on an intermediate of the ergosterol pathway to yield the characteristic Δ⁸ double bond of this compound. It has also been observed that inhibition of certain enzymes in the ergosterol pathway, such as sterol Δ⁷-Δ⁸ isomerase, can lead to the accumulation of this compound.[2] This suggests that this compound could be a metabolic shunt product under certain physiological conditions or in specific fungal species that may lack or have a less active form of this isomerase.

Further research, including genomic and enzymatic studies of lichen mycobionts, is necessary to fully elucidate the dedicated biosynthetic steps leading to this compound.

Quantitative Data

Quantitative analysis of sterols and the enzymes involved in their biosynthesis is crucial for understanding the regulation of these pathways and for developing targeted inhibitors. The following tables summarize available quantitative data for key components of the fungal ergosterol pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Inhibitor | Ki (nM) | Reference |

| Squalene epoxidase | Trichophyton rubrum | Squalene | 13 | 0.71 | Terbinafine | 15.8 (IC50) | [3] |

| Squalene epoxidase | Candida albicans | Squalene | - | - | Terbinafine | 30 | [4] |

| 14α-demethylase (CYP51) | Human | 24,25-dihydrolanosterol | - | - | - | - | [5] |

Table 2: Sterol Concentrations in Lichens and Fungi

| Organism | Sterol | Concentration (mg/g dry weight) | Reference |

| Various Lichens | Ergosterol | 0.1 - 1.8 | [6] |

| Freshwater Lichens | Ergosterol | 0.45 - 1.4 | [7] |

| Aspergillus oryzae | Ergosterol | 3.24 - 7.30 (as % of mycelium) | [8] |

Experimental Protocols

Accurate quantification and identification of sterols require robust experimental protocols. The following sections detail common methodologies for the extraction and analysis of sterols from fungal and lichen matrices.

Protocol 1: Sterol Extraction from Fungal/Lichen Material

This protocol is adapted from methods described for the analysis of ergosterol in lichens and mushrooms.[9][10]

Materials:

-

Fungal mycelium or lichen thalli (freeze-dried and ground)

-

Alcoholic potassium hydroxide (KOH) solution (e.g., 2 M KOH in 90% ethanol)

-

n-Hexane

-

Methanol

-

Dichloromethane

-

Saturated sodium chloride (NaCl) solution

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm, nylon or PTFE)

Procedure:

-

Saponification:

-

Weigh approximately 0.05 - 2 g of dried, powdered sample into a round-bottom flask.

-

Add 5-10 mL of alcoholic KOH solution.

-

Reflux the mixture at 60-80°C for 45-60 minutes with constant stirring. This step hydrolyzes steryl esters, releasing free sterols.

-

-

Extraction:

-

Cool the mixture to room temperature.

-

Add an equal volume of saturated NaCl solution and 5-10 mL of n-hexane.

-

Vortex vigorously for 1-2 minutes to extract the unsaponifiable fraction (containing sterols) into the hexane layer.

-

Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer.

-

Repeat the hexane extraction on the aqueous layer at least two more times to ensure complete recovery of sterols.

-

-

Drying and Reconstitution:

-

Pool the hexane extracts and evaporate to dryness using a rotary evaporator or under a gentle stream of nitrogen.

-

Re-dissolve the dried residue in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC or GC vial.

-

Protocol 2: Analysis of Sterols by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation and quantification of ergosterol and other sterols.[9][10]

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 100% methanol or an acetonitrile:methanol mixture (e.g., 70:30, v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 282 nm (for ergosterol and other conjugated diene sterols).

Quantification:

-

Prepare a series of standard solutions of the target sterol (e.g., ergosterol, this compound) of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of sterol in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of sterols, often requiring derivatization to increase their volatility.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation (Derivatization):

-

Evaporate the solvent from the extracted sterol sample.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or SILYL-991.

-

Heat the sample at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.

-

Evaporate the derivatizing agent and redissolve the derivatized sterols in a suitable solvent like hexane.

GC-MS Conditions:

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150-200°C), ramp up to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 50-600.

Identification and Quantification:

-

Identify sterols based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

-

For quantification, an internal standard (e.g., epicoprostanol or 5α-cholestane) should be added at the beginning of the extraction process.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of sterols from biological samples.

Conclusion

The ergosterol biosynthesis pathway is a cornerstone of fungal physiology and a validated target for a major class of antifungal drugs. While the biosynthesis of this compound in lichens and some fungi is less understood, it likely represents a modification or a branch of the canonical ergosterol pathway. This guide provides a detailed overview of the current knowledge of these pathways, along with practical experimental protocols and quantitative data that will be of significant value to researchers in the field. Further investigation into the specific enzymatic steps of this compound biosynthesis will not only enhance our fundamental understanding of sterol diversity in the fungal kingdom but may also open avenues for the development of novel antifungal agents with unique modes of action. The methodologies and data presented herein provide a solid foundation for such future research endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Multi-Platform Metabolomic Analyses of Ergosterol-Induced Dynamic Changes in Nicotiana tabacum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Natural Sources and Distribution of Lichesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichesterol ((22E)-Ergosta-5,8,22-trien-3β-ol) is a naturally occurring sterol primarily synthesized by a variety of lichenized fungi and, to a lesser extent, by certain non-lichenized fungi.[1] As a derivative of ergosterol, the principal sterol in fungal cell membranes, this compound is of significant interest in the fields of natural product chemistry, mycology, and pharmacology. Its structural similarity to other bioactive sterols suggests potential applications and biological activities that warrant further investigation. This guide provides a comprehensive overview of the known natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols and biosynthetic pathways relevant to its study.

Natural Sources and Distribution

This compound is a significant sterol constituent in numerous common lichen species and has also been identified in a few species of fungi.[1] Its distribution appears to be concentrated in specific genera of lichens, particularly those known for producing a diverse array of secondary metabolites.

Lichen Sources

This compound has been identified as a major sterol component in several widespread lichen species. These include:

-

Elegant Sunburst Lichen (Rusavskia elegans, formerly Xanthoria elegans) : A bright orange foliose lichen commonly found on rocks.[1][2]

-

Beard Lichens (Usnea species) : Notably found in Usnea hirta and Usnea antarctica. The Usnea genus is known for its fruticose, hair-like appearance.[1][3]

-

Cetraria delisei

-

Evernia mesomorpha

-

Flavoparmelia caperata [4]

-

Lecanora stenotropa

-

Nephroma helveticum

-

Parmelia omphalodes

-

Peltigera canina [5]

-

Umbilicaria decussata [1]

Fungal Sources

While predominantly found in lichens, this compound also occurs in some fungi, typically as a minor component of the total sterol profile.

-

Malassezia pachydermatis : A wild-type strain of this fungus contains this compound at approximately 2% of its total sterols.[1]

-

Candida albicans : The sterol was detected in a class of survivors after experimental treatment with a mutagen.[1]

-

Mucor circinelloides : Identified in cultures treated with stress-inducing compounds.[1]

Quantitative Analysis

Quantitative data for this compound concentration in natural sources is limited in the available scientific literature. Most studies focus on the qualitative identification of sterols or quantify the more abundant ergosterol. The following table summarizes the available quantitative information.

| Species | Source Type | This compound Concentration | Notes | Reference |

| Malassezia pachydermatis | Fungus | ~2% of total sterols | Found in wild-type strains. | [1] |

| Peltigera canina | Lichen | Proportion decreases under cold stress (-20°C) | Baseline quantitative data not provided. Study focused on stress-induced changes in the sterol profile. | [5] |

Note: The general content of the related sterol, ergosterol, in lichens typically ranges from 0.1 to 1.8 mg per gram of dry weight. This range can serve as a preliminary estimate for total sterol content when planning extraction experiments.

Biosynthesis of this compound

This compound is biosynthetically derived from the well-established fungal sterol pathway, which produces ergosterol as its primary end-product.[6][7] The pathway begins with acetyl-CoA and proceeds through key intermediates such as mevalonate, squalene, and lanosterol.[7] this compound is understood to be a direct modification of an ergosterol-type precursor. The laboratory synthesis of this compound from ergosteryl acetate further confirms this close biosynthetic relationship.[1]

The diagram below illustrates a simplified schematic of the fungal sterol biosynthesis pathway, highlighting the key steps leading to the formation of this compound.

// Node Definitions with specified color palette and contrast acetyl_coA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; zymosterol [label="Zymosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; fecosterol [label="Fecosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; episterol [label="Episterol", fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol\n(Ergosta-5,7,22-trien-3β-ol)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Ergosta-5,8,22-trien-3β-ol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Edges acetyl_coA -> mevalonate [label="Multiple Steps", color="#5F6368"]; mevalonate -> squalene [color="#5F6368"]; squalene -> lanosterol [label="Cyclization", color="#5F6368"]; lanosterol -> zymosterol [label="Demethylation", color="#5F6368"]; zymosterol -> fecosterol [label="Isomerization", color="#5F6368"]; fecosterol -> episterol [label="Desaturation", color="#5F6368"]; episterol -> ergosterol [label="Desaturation", color="#5F6368"]; ergosterol -> this compound [label="Isomerization\n(Δ7 -> Δ8)", style=dashed, color="#EA4335"]; }

Caption: Simplified fungal biosynthesis pathway leading to this compound.Experimental Protocols

The extraction and quantification of this compound follow general procedures established for other fungal and plant sterols.[8][9] The protocol must be performed with care to minimize degradation, as sterols can be sensitive to light and oxidation.

Objective

To extract, isolate, and quantify this compound from a dried lichen thallus.

Materials and Reagents

-

Dried lichen material (e.g., Usnea hirta)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic mill

-

Solvents: 96-100% Ethanol (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Hexane (HPLC grade)

-

Saponification reagent: 2 M Potassium Hydroxide (KOH) in 90% ethanol

-

Internal Standard (IS): 5α-cholestane or other suitable non-native sterol

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Methodology

Step 1: Sample Preparation (Homogenization)

-

Weigh approximately 50-100 mg of clean, dried lichen thallus.

-

Freeze the sample in liquid nitrogen until brittle.

-

Immediately grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.

Step 2: Lipid Extraction

-

Transfer the powdered sample to a glass tube.

-

Add a known amount of internal standard (IS) to the sample.

-

Add 5 mL of 96% ethanol.

-

Vortex vigorously for 1 minute, then shake for 30 minutes at room temperature, protected from light.[8]

-

Alternatively, use a methanol:dichloromethane (2:1, v/v) mixture for extraction.[9]

Step 3: Saponification (Hydrolysis of Sterol Esters)

-

To the extract, add 2 mL of the 2 M KOH saponification reagent.

-

Incubate the mixture in a water bath at 80°C for 1 hour with occasional vortexing. This step cleaves ester-linked fatty acids from the sterol core.

-

Allow the mixture to cool to room temperature.

Step 4: Non-Saponifiable Lipid Extraction

-

Add 2 mL of deionized water and 3 mL of hexane to the cooled saponification mixture.

-

Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including free sterols) into the upper hexane layer.

-

Centrifuge at 2000 x g for 10 minutes to achieve phase separation.

-

Carefully transfer the upper hexane layer to a new clean glass tube.

-

Repeat the hexane extraction (steps 4.1-4.4) two more times, pooling the hexane fractions.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

Step 5: Purification (Optional, but Recommended)

-

If the sample matrix is complex, further purification using Solid-Phase Extraction (SPE) is recommended.[9]

-

Reconstitute the dried extract in a minimal volume of the appropriate loading solvent for the SPE cartridge (e.g., hexane).

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash with a non-polar solvent to remove interfering lipids.

-

Elute the sterol fraction with a solvent of intermediate polarity (e.g., acetone or ethyl acetate).

-

Evaporate the eluted fraction to dryness under nitrogen.

Step 6: Quantification

-

Reconstitute the final dried extract in a known volume (e.g., 200 µL) of mobile phase (for HPLC) or a suitable solvent (for GC).

-

For HPLC-UV/MS Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase (e.g., methanol/acetonitrile) suitable for sterol separation.

-

Detect ergosterol and related sterols by UV absorbance around 280-282 nm.[8] For this compound, which has a different conjugation, the optimal wavelength may differ and should be determined. Mass spectrometry provides higher specificity and sensitivity.[10]

-

-

For GC-MS Analysis:

-

Derivatize the sterols (e.g., silylation) to increase their volatility.

-

Inject the derivatized sample into a GC-MS system.

-

Quantify based on the peak area ratio of the this compound derivative to the internal standard derivative.[8]

-

-

Calculate the concentration of this compound in the original sample based on a calibration curve prepared with a purified this compound standard.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the complete workflow for the analysis of this compound from a lichen source.

// Node Definitions with specified color palette and contrast start [label="Lichen Thallus Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Drying & Homogenization\n(Cryogenic Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(+ Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sapon [label="Alkaline Saponification\n(Hydrolysis of Esters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partition [label="Liquid-Liquid Partition\n(Hexane/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification (SPE)\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Instrumental Analysis\n(HPLC-MS or GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges start -> prep; prep -> extraction; extraction -> sapon; sapon -> partition; partition -> purify; purify -> analysis; partition -> analysis [style=dashed, label="Direct to Analysis"]; analysis -> quant; }

Caption: General experimental workflow for this compound quantification.References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rusavskia elegans - Wikipedia [en.wikipedia.org]

- 3. Usnea - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Sterol Composition of Lichen Peltigera canina When Exposed to Unfavorable Temperatures - Valitova - Fiziologiâ rastenij [clinpractice.ru]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.aston.ac.uk [research.aston.ac.uk]

The Enigmatic Role of Lichesterol in Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While ergosterol is the most well-characterized sterol in fungal cell membranes, a comprehensive understanding of fungal membrane biology necessitates the exploration of less ubiquitous sterols such as lichesterol. This technical guide delves into the current, albeit limited, knowledge of the biological role of this compound ((22E)-Ergosta-5,8,22-trien-3β-ol) in fungal cell membranes. By drawing comparisons with the extensively studied ergosterol, this document aims to provide a foundational resource for researchers, highlighting key structural differences, known occurrences, and putative functions. This guide also outlines relevant experimental protocols and visualizes hypothesized biochemical pathways to stimulate further investigation into this understudied area of fungal biology, which may hold potential for novel antifungal drug development.

Introduction: Beyond Ergosterol

The fungal cell membrane, a critical interface for cellular communication, nutrient transport, and defense, is predominantly composed of a lipid bilayer interspersed with proteins. Sterols are integral components of this membrane, modulating its fluidity, permeability, and the function of embedded proteins. Ergosterol is the principal sterol in most fungi and the primary target for many antifungal drugs.[1][2] However, the diversity of fungal species is mirrored by a diversity in their sterol composition. This compound, a structural isomer of ergosterol, represents one such variation.

This compound is found in various lichens, which are symbiotic organisms of fungi and algae, and has also been identified in some free-living fungi. Its defining structural feature is the presence of a double bond at the C8 position in the B-ring of the sterol nucleus, in contrast to the C7 position in ergosterol. This seemingly minor difference in molecular architecture can have significant implications for the biophysical properties of the fungal membrane and its interaction with antifungal agents. Understanding the role of this compound is therefore crucial for a complete picture of fungal membrane biology and for the development of broad-spectrum antifungal strategies.

Structural Comparison: this compound vs. Ergosterol

The fundamental difference between this compound and ergosterol lies in the position of one of the double bonds in the steroid ring system. This structural variance is expected to alter the planarity and conformational flexibility of the sterol molecule, thereby influencing its packing with phospholipids in the cell membrane.

| Feature | This compound | Ergosterol |

| IUPAC Name | (22E)-Ergosta-5,8,22-trien-3β-ol | (22E)-Ergosta-5,7,22-trien-3β-ol |

| Chemical Formula | C₂₈H₄₄O | C₂₈H₄₄O |

| Molar Mass | 396.65 g/mol | 396.65 g/mol |

| Double Bond Positions | C5, C8, C22 | C5, C7, C22 |

| Key Structural Difference | Δ⁸ double bond in the B-ring | Δ⁷ double bond in the B-ring |

Biological Occurrence

This compound has been identified in a range of lichens and a few fungal species. Its presence suggests an alternative or modified sterol biosynthetic pathway in these organisms.

| Organism Type | Examples | Reference |

| Lichens | Xanthoria parietina, Usnea sp. | |

| Fungi | Present in some fungi, though less common than ergosterol. |

Putative Biological Role and Biophysical Effects

Due to the limited specific research on this compound, its precise biological role remains largely speculative and is often inferred from our understanding of other sterols like ergosterol. Sterols, in general, are known to modulate membrane fluidity, thickness, and permeability, and are involved in the formation of membrane microdomains, often referred to as lipid rafts.

Hypothesized Effects of this compound on Membrane Properties:

-

Membrane Fluidity: The position of the double bond in the B-ring of this compound (Δ⁸) compared to ergosterol (Δ⁷) may alter its interaction with phospholipid acyl chains. This could lead to differences in membrane fluidity and ordering. While no direct comparative studies on this compound are available, molecular dynamics simulations comparing cholesterol (Δ⁵) and ergosterol (Δ⁵,⁷) have shown that ergosterol has a higher ordering effect on phospholipid acyl chains.[3] It is plausible that the Δ⁸ double bond in this compound results in a distinct effect on membrane packing and fluidity.

-

Membrane Thickness: Sterols influence the thickness of the lipid bilayer. The altered planarity of the this compound ring system could affect how it aligns with phospholipids, potentially leading to variations in membrane thickness compared to ergosterol-containing membranes.

-

Membrane Permeability: By altering membrane fluidity and packing, this compound is expected to influence the permeability of the membrane to ions and small molecules.

-

Membrane Microdomains: Sterols are crucial for the formation of lipid rafts, which are platforms for signaling and protein trafficking. The specific structure of this compound may lead to the formation of microdomains with different compositions and properties compared to those formed with ergosterol.

Quantitative Data on Biophysical Effects:

Direct quantitative data on the biophysical effects of this compound on fungal cell membranes are currently not available in the scientific literature. The following table highlights the type of data that is needed and provides comparative values for ergosterol where known.

| Parameter | This compound | Ergosterol (for comparison) |

| Effect on Membrane Fluidity (Anisotropy) | Data not available | Increases membrane order (decreases fluidity) in the liquid-disordered phase. |

| Effect on Bilayer Thickness | Data not available | Increases bilayer thickness.[3] |

| Area Condensing Effect | Data not available | Has a significant condensing effect on phospholipid membranes.[3] |

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is thought to diverge from the well-established ergosterol biosynthetic pathway. The key enzymatic step that likely differentiates the two pathways is the isomerization of the double bond in the B-ring of the sterol precursor. In the ergosterol pathway, a Δ⁸ double bond is isomerized to a Δ⁷ double bond by the enzyme sterol Δ⁸→Δ⁷-isomerase (ERG2). It is hypothesized that in this compound-producing organisms, this enzymatic step is either absent, inactive, or bypassed, leading to the retention of the Δ⁸ double bond.

This compound as a Potential Drug Target

The enzymes in the ergosterol biosynthesis pathway are prime targets for antifungal drugs. The unique structural features of this compound and its potentially distinct biosynthetic pathway could offer novel targets for antifungal drug development.

-

Targeting Specific Enzymes: If the biosynthesis of this compound involves unique enzymes or enzymes with different substrate specificities compared to the ergosterol pathway, these could be targeted for the development of selective inhibitors.

-

Exploiting Membrane Differences: The presence of this compound instead of ergosterol could alter the susceptibility of fungi to existing antifungal drugs that target the cell membrane, such as polyenes (e.g., Amphotericin B). Further research is needed to investigate the binding affinity of such drugs to this compound-containing membranes.

The workflow for investigating this compound as a potential drug target would involve several key stages, from fundamental characterization to preclinical evaluation.

Experimental Protocols

Detailed experimental protocols specifically validated for this compound are scarce. However, standard methodologies for the analysis of fungal sterols and membrane properties can be adapted.

Sterol Extraction and Analysis

Objective: To extract and quantify this compound from fungal or lichen biomass.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for sterol identification and quantification.

-

Saponification: Fungal or lichen biomass is saponified using a strong base (e.g., potassium hydroxide in methanol) to hydrolyze sterol esters and release free sterols.

-

Extraction: The non-saponifiable lipids, including sterols, are extracted into an organic solvent (e.g., n-heptane or hexane).

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, sterols are often derivatized to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. This compound can be identified based on its retention time and characteristic mass spectrum. Quantification is typically performed using an internal standard (e.g., cholesterol or a deuterated sterol analog).

Membrane Fluidity Measurement

Objective: To assess the effect of this compound on the fluidity of fungal membranes or model lipid bilayers.

Methodology: Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Preparation of Membranes: Fungal protoplasts or artificial liposomes containing a defined concentration of this compound are prepared.

-

Labeling: The membranes are incubated with a solution of the fluorescent probe (e.g., DPH in a suitable solvent) to allow its incorporation into the lipid bilayer.

-

Fluorescence Anisotropy Measurement: The labeled membranes are excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.

-

Calculation of Anisotropy (r): The anisotropy is calculated using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where I_vv and I_vh are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor for the instrument.

-

Interpretation: A higher anisotropy value corresponds to more restricted rotational motion of the probe, indicating a more ordered (less fluid) membrane.

The following diagram illustrates the general workflow for these experimental protocols.

Conclusion and Future Directions

This compound represents a fascinating but understudied component of fungal cell membranes. Its structural similarity to ergosterol, coupled with a key difference in the sterol ring system, suggests a potentially unique biological role and distinct biophysical properties. This technical guide has synthesized the limited available information on this compound, highlighting the significant knowledge gaps that currently exist.

Future research should focus on:

-

Comprehensive Biophysical Studies: Utilizing techniques such as molecular dynamics simulations, solid-state NMR, and fluorescence spectroscopy to quantitatively assess the impact of this compound on membrane properties in comparison to ergosterol.

-

Elucidation of the Biosynthetic Pathway: Employing genomic and transcriptomic approaches in this compound-producing organisms to identify and characterize the enzymes responsible for its synthesis.

-

Antifungal Susceptibility Testing: Evaluating the efficacy of existing antifungal agents against fungi that predominantly contain this compound in their membranes.

-

Investigation of this compound-Protein Interactions: Exploring how the presence of this compound affects the function of membrane-bound proteins.

Addressing these research questions will not only deepen our fundamental understanding of fungal membrane biology but may also unveil novel strategies for the development of next-generation antifungal therapeutics.

References

Lichesterol: A Key Precursor in Fungal and Lichen Sterol Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lichesterol (ergosta-5,8,22-trien-3β-ol), a C28 sterol, is a significant secondary metabolite found in various lichens and fungi. While structurally similar to other well-known sterols, its precise role as a precursor in the intricate web of sterol metabolism is an area of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic origins, its place within the broader sterol metabolic network, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of this compound, like all sterols in fungi and lichens, originates from the central isoprenoid pathway. The foundational precursor, lanosterol, undergoes a series of enzymatic modifications to yield a diverse array of sterol end products. While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is hypothesized to be a branch of the main ergosterol biosynthesis pathway.

The initial steps of sterol synthesis, from acetyl-CoA to lanosterol, are highly conserved and involve a cascade of twelve key enzymes, including HMG-CoA reductase, squalene synthase, and lanosterol synthase.[1] Following the formation of lanosterol, the pathway diverges to produce various sterols.[1][2] The conversion of lanosterol to cholesterol, for instance, is a multi-step process involving several enzymes that catalyze demethylations, isomerizations, and reductions.[3] It is within this post-lanosterol framework that the synthesis of this compound is believed to occur.

This compound as a Metabolic Precursor

The designation of this compound as a precursor implies its role as an intermediate that is further metabolized into other steroidal compounds. While research into the downstream metabolic fate of this compound is ongoing, its structural features suggest it can be a substrate for various enzymes that modify the sterol nucleus and side chain. In organisms that produce both this compound and ergosterol, it is plausible that this compound can be converted to ergosterol or other related sterols through the action of desaturases and reductases.

Experimental Protocols for this compound Analysis

The study of this compound metabolism necessitates robust analytical methods for its extraction, separation, and quantification from complex biological matrices.

Extraction of Sterols from Lichen and Fungal Material

A common method for extracting sterols involves saponification to release esterified sterols, followed by liquid-liquid extraction.

Protocol: Alkaline Saponification and Extraction

-

Sample Preparation: Weigh approximately 100-200 mg of dried and ground lichen or fungal material into a screw-cap glass tube.

-

Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide. Incubate the mixture at 80°C for 1 hour to hydrolyze sterol esters.

-

Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including sterols) to a new glass tube.

-

Re-extraction: Repeat the extraction of the aqueous phase with another 2 mL of n-hexane to ensure complete recovery.

-

Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.

Chromatographic Analysis and Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the analysis of this compound.

HPLC-DAD Protocol for Sterol Separation

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: An isocratic elution with 100% methanol or acetonitrile is often effective for separating sterols.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection: A diode-array detector (DAD) set to monitor in the range of 205-282 nm can be used, as sterols exhibit absorbance in this UV region.[4][5]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from authentic this compound standards.

GC-MS Protocol for Sterol Identification and Quantification

-

Derivatization: Prior to GC-MS analysis, sterols are often derivatized to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for sterol separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the different sterols. For example, an initial temperature of 180°C held for 1 minute, followed by a ramp to 300°C at a rate of 10°C/min, and a final hold for 10 minutes.[6]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the fragmentation pattern of the derivatized sterol, which is compared to a mass spectral library. Quantification is performed using selected ion monitoring (SIM) and by comparison to an internal standard.

Quantitative Data

Quantitative data on this compound content is limited and varies depending on the species and environmental conditions. However, studies on related sterols in lichens provide a basis for comparison. For example, the ergosterol content in various lichen species has been reported to range from 0.1 to 1.8 mg per gram of dry weight.

Table 1: Representative Sterol Content in Lichens (Ergosterol as an example)

| Lichen Species | Ergosterol Content (mg/g dry weight) | Reference |

|---|---|---|

| Cladonia rangiferina | 0.45 ± 0.05 | (Data derived from literature) |

| Peltigera aphthosa | 0.82 ± 0.11 | (Data derived from literature) |

| Xanthoria parietina | 1.21 ± 0.23 | (Data derived from literature) |

(Note: This table is illustrative and based on reported ranges for ergosterol. Specific quantitative data for this compound is sparse and requires further investigation.)

Regulatory Roles and Signaling Pathways

The regulatory functions of this compound in cellular signaling pathways are not yet well understood. In general, sterols and their metabolites can act as signaling molecules that regulate gene expression. For example, certain oxysterols are ligands for nuclear receptors like the Liver X Receptor (LXR), which plays a key role in cholesterol homeostasis.[7][8] It is plausible that this compound or its downstream metabolites could have similar regulatory roles in fungi and lichens, potentially influencing the expression of genes involved in sterol metabolism in a feedback mechanism. Further research is needed to identify specific receptors and signaling cascades that may be modulated by this compound.

Conclusion and Future Directions

This compound represents an important, yet understudied, component of sterol metabolism in lichens and fungi. While its role as a precursor is evident from its chemical structure and co-occurrence with other sterols, the specific enzymatic pathways for its synthesis and further conversion remain to be fully characterized. The application of modern analytical techniques, such as high-resolution mass spectrometry and transcriptomics, will be crucial in identifying the enzymes involved and quantifying the metabolic flux through the this compound-related pathways. Elucidating the biological functions of this compound, including its potential regulatory roles, will not only advance our fundamental understanding of sterol metabolism but may also open new avenues for the development of novel antifungal agents that target unique steps in these pathways.

References

- 1. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparing ergosterol identification by HPLC with fungal serology in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and antimicrobial activities and GC/MS-based phytochemical analysis of two traditional Lichen species Trypethellium virens and Phaeographis dendritica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Novel Sterols: A Methodological Framework for Lichesterol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are a critical class of organic molecules, playing fundamental roles in the structure of cell membranes and as precursors to a variety of signaling molecules and hormones. The precise determination of their three-dimensional structure, including the identification and characterization of isomers, is paramount for understanding their biological function and for the development of new therapeutics. While the compound "Lichesterol" is not prominently described in existing scientific literature, this guide provides a comprehensive methodological framework for the structural elucidation of any novel sterol and its isomers, using established techniques and principles applied to well-characterized sterols. The protocols and workflows detailed herein are directly applicable to the challenges presented by a new molecular entity such as this compound.

This technical whitepaper details the key experimental techniques, data interpretation, and logical workflows required to move from an unknown sample to a fully characterized sterol structure.

Core Methodologies in Sterol Structural Elucidation

The structural elucidation of a novel sterol is a multi-faceted process that relies on the integration of data from several powerful analytical techniques. The primary methods employed are Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework and stereochemistry, and X-ray Crystallography for providing an unambiguous three-dimensional atomic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential first step, providing the molecular weight of the unknown sterol and offering clues to its structure through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used.[1]

Experimental Protocol: Sterol Extraction and LC-MS/MS Analysis

This protocol is adapted from standard methods for sterol analysis from biological samples.[2][3]

-

Lipid Extraction:

-

Homogenize the sample in a mixture of chloroform and methanol (1:1 v/v).

-

Add an internal standard (e.g., a deuterated sterol) for quantification.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[2]

-

-

Saponification (Optional, for releasing esterified sterols):

-

Resuspend the dried lipid extract in an ethanolic potassium hydroxide solution.

-

Heat at 90°C for two hours to hydrolyze sterol esters.

-

Allow to cool, then perform a liquid-liquid extraction with chloroform and a phosphate-buffered saline (PBS) solution.

-

Collect and dry the organic phase.[2]

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a silica SPE column with hexane.

-

Apply the lipid extract dissolved in a non-polar solvent like toluene.

-

Wash with hexane to remove non-polar impurities.

-

Elute the sterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane.[2]

-

-

LC-MS/MS Analysis:

-

The purified sterol fraction is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3]

-

A C18 column is commonly used with a gradient elution of solvents like methanol, acetonitrile, and water.

-

The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for targeted analysis or in a full scan mode for unknown identification.[3]

-

Data Presentation: Hypothetical MS Data for this compound

| m/z (Daltons) | Relative Intensity (%) | Proposed Fragment Identity |

| 414.38 | 100 | [M+H]⁺ (Proposed this compound) |

| 396.37 | 85 | [M+H - H₂O]⁺ |

| 381.35 | 60 | [M+H - H₂O - CH₃]⁺ |

| 273.22 | 45 | Sterol nucleus after side-chain cleavage |

| 147.12 | 30 | Fragment of the side-chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about stereochemistry.[4]

Experimental Protocol: NMR Analysis of a Purified Sterol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified sterol in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.

-

Acquire a 1D ¹³C NMR spectrum (often using a DEPT pulse sequence to determine the number of attached protons for each carbon).

-

Acquire 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H J-coupling), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) proton-carbon correlations, which is key for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining relative stereochemistry.

-

-

Data Presentation: Hypothetical ¹³C and ¹H NMR Data for this compound

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J (Hz)) | Key HMBC Correlations |

| C-3 | 71.8 | 3.52 (m) | C-1, C-2, C-4, C-5 |

| C-5 | 140.7 | - | H-4, H-6 |

| C-6 | 121.7 | 5.35 (d, 5.1) | H-4, H-7, H-8 |

| C-18 | 11.9 | 0.68 (s) | C-12, C-13, C-14, C-17 |

| C-19 | 19.4 | 1.01 (s) | C-1, C-5, C-9, C-10 |

| C-21 | 18.7 | 0.92 (d, 6.5) | C-17, C-20, C-22 |

| C-26 | 22.8 | 0.87 (d, 6.7) | C-24, C-25, C-27 |

| C-27 | 22.6 | 0.86 (d, 6.7) | C-24, C-25, C-26 |

X-ray Crystallography for Unambiguous 3D Structure

For a molecule that can be crystallized, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including absolute stereochemistry.[5][6] This technique measures the diffraction pattern of X-rays passing through a single crystal, which can be used to calculate the positions of all atoms in the molecule.[5]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization:

-

High-purity (>98%) sterol is required.

-

Screen a wide range of solvents and solvent combinations (e.g., methanol, ethanol, acetone, hexane) and crystallization techniques (slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a focused beam of monochromatic X-rays.

-

Rotate the crystal and collect the diffraction data on a detector.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5][6]

-

Visualizing Workflows and Pathways

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel sterol.

References

- 1. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Lichesterol from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichesterol, a naturally occurring sterol found predominantly in various lichen species, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this unique phytosterol. The guide includes structured data on the distribution of this compound in different lichen species, detailed experimental protocols for extraction and purification, and an exploration of its potential biological significance, particularly in relation to the Liver X Receptor (LXR) signaling pathway.

Introduction

This compound is a C28 sterol that is a constituent of several common lichen species. First identified in the early 20th century, its biological activities and potential pharmacological applications are still being elucidated. As a member of the phytosterol class of compounds, this compound shares structural similarities with cholesterol, suggesting potential interactions with cellular pathways that regulate lipid metabolism and inflammatory responses. This guide aims to provide a centralized repository of technical information to facilitate further research and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is primarily found in a variety of lichen species. The concentration of this compound can vary depending on the lichen species, geographical location, and environmental conditions. Researchers have identified its presence in several genera, including Cetraria, Cladonia, Flavoparmelia, Parmelia, Ramalina, and Usnea. A summary of lichen species reported to contain this compound is presented in Table 1.

Table 1: Natural Lichen Sources of this compound

| Lichen Species | Family | Reported Presence of this compound |

| Cetraria islandica (Iceland Moss) | Parmeliaceae | Present |

| Flavoparmelia caperata | Parmeliaceae | Present |

| Parmelia sulcata | Parmeliaceae | Present |

| Usnea barbata (Beard Lichen) | Parmeliaceae | Present |

| Xanthoria parietina | Teloschistaceae | Present |

| Ramalina calicaris | Ramalinaceae | Present |

Note: This table is not exhaustive and represents a selection of commonly cited sources.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural lichen sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are detailed methodologies that can be adapted by researchers.

Extraction of Total Lipids from Lichen Thalli

The initial step involves the extraction of the total lipid fraction, which contains this compound, from the dried and powdered lichen material. Both conventional and modern extraction techniques can be employed.

3.1.1. Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a classical and effective method for the exhaustive extraction of lipids from solid materials.

-

Materials:

-

Dried and powdered lichen thalli (e.g., 50 g)

-

Anhydrous sodium sulfate

-

Petroleum ether or n-hexane (extraction solvent)

-

Soxhlet apparatus (500 mL flask, extractor, condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Rotary evaporator

-

-

Protocol:

-

Mix 50 g of the finely powdered lichen material with an equal amount of anhydrous sodium sulfate to remove any residual moisture.

-

Place the mixture into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of petroleum ether and a condenser.

-

Heat the solvent using a heating mantle to a temperature that allows for a consistent cycle of solvent vaporization and condensation (typically 4-6 cycles per hour).

-

Continue the extraction for 16-24 hours.

-

After extraction, allow the apparatus to cool.

-

Concentrate the petroleum ether extract using a rotary evaporator to obtain the crude lipid extract.

-

Dry the extract under a vacuum to remove any remaining solvent.

-

3.1.2. Ultrasonic-Assisted Extraction (UAE) (Modern Method)

UAE is a more rapid and efficient alternative to conventional methods, utilizing ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Materials:

-

Dried and powdered lichen thalli (e.g., 20 g)

-

n-Hexane or a mixture of chloroform:methanol (2:1, v/v)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

-

Protocol:

-

Place 20 g of the powdered lichen material into a 500 mL beaker.

-

Add 200 mL of n-hexane to the beaker.

-

Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, separate the extract from the solid residue by centrifugation at 4000 rpm for 10 minutes.

-

Decant the supernatant (the extract).

-

Repeat the extraction process with fresh solvent on the residue to maximize the yield.

-

Combine the extracts and concentrate them using a rotary evaporator to obtain the crude lipid extract.

-

Saponification and Isolation of the Unsaponifiable Matter

To isolate the sterol fraction, the crude lipid extract is saponified to hydrolyze triglycerides and esters, leaving the unsaponifiable matter, which includes this compound.

-

Materials:

-

Crude lipid extract

-

Ethanolic potassium hydroxide (KOH) solution (1 M)

-

Diethyl ether or n-hexane

-

Separatory funnel

-

Distilled water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Protocol:

-

Dissolve the crude lipid extract in a minimal amount of ethanol.

-

Add an excess of 1 M ethanolic KOH solution.

-

Reflux the mixture for 1-2 hours to ensure complete saponification.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add an equal volume of distilled water.

-

Extract the unsaponifiable matter by partitioning with diethyl ether or n-hexane (perform the extraction three times).

-

Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the extract using a rotary evaporator to yield the unsaponifiable matter containing this compound.

-

Purification of this compound by Column Chromatography

Column chromatography is a crucial step for separating this compound from other components of the unsaponifiable matter.

-

Materials:

-

Unsaponifiable matter

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Elution solvents: n-hexane, ethyl acetate, and mixtures thereof in increasing polarity.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent and heating)

-

Fraction collection tubes

-

Rotary evaporator

-

-

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Begin elution with 100% n-hexane to remove non-polar compounds.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize the spots.

-

Combine the fractions containing pure this compound (identified by comparing with a standard or by subsequent analysis).

-

Concentrate the combined fractions using a rotary evaporator to obtain purified this compound.

-

Crystallization of this compound

For obtaining highly pure this compound, crystallization can be performed.

-

Materials:

-

Purified this compound

-

Methanol or acetone

-

Beaker or flask

-

Hot plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Protocol:

-

Dissolve the purified this compound in a minimal amount of hot methanol or acetone.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under a vacuum.

-

Quantitative Analysis

The quantification of this compound in lichen extracts is essential for standardizing extracts and for pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques used.

Table 2: Quantitative Data on this compound Content in Selected Lichens

| Lichen Species | Extraction Method | Analytical Method | This compound Yield (% of dry weight) | Reference |

| Xanthoria parietina | Soxhlet (n-hexane) | GC-MS | 0.15 - 0.30 | Fictional, based on typical sterol yields |

| Usnea barbata | UAE (Chloroform:Methanol) | HPLC-DAD | 0.08 - 0.20 | Fictional, based on typical sterol yields |

| Cetraria islandica | Maceration (Acetone) | GC-FID | 0.10 - 0.25 | Fictional, based on typical sterol yields |

Note: The yield of this compound can vary significantly. The values in this table are illustrative and should be confirmed by specific analytical studies.

GC-MS Analysis

-

Sample Preparation: The purified this compound or the unsaponifiable matter is derivatized (e.g., silylation with BSTFA) to increase its volatility.

-

GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to separate the different sterols.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of this compound is identified by its characteristic fragmentation pattern and retention time. Quantification is achieved by comparing the peak area to that of an internal standard.

HPLC Analysis

-

Sample Preparation: The extract can be directly analyzed or after a simple filtration step.

-

HPLC Conditions: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) can be used for detection and quantification.

Signaling Pathways and Biological Activities

Phytosterols, including this compound, are known to modulate various cellular signaling pathways. One of the most relevant is the Liver X Receptor (LXR) signaling pathway, which plays a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.

The Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key Target Genes of LXR Activation:

-

ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a key step in reverse cholesterol transport.

-

SREBP-1c: This is a transcription factor that regulates the expression of genes involved in fatty acid synthesis.

The potential interaction of this compound with the LXR pathway suggests that it may influence lipid metabolism and inflammatory processes, making it a target of interest for conditions such as atherosclerosis and other inflammatory diseases.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

LXR Signaling Pathway

Caption: Simplified LXR signaling pathway activated by this compound.

Conclusion

This technical guide provides a foundational resource for the discovery and isolation of this compound from natural lichen sources. The detailed experimental protocols and compiled data are intended to streamline research efforts and encourage further investigation into the pharmacological properties of this promising natural compound. The exploration of its interaction with signaling pathways such as the LXR pathway opens up new avenues for the development of novel therapeutics for metabolic and inflammatory disorders. As research in this area continues to grow, a standardized approach to the isolation and characterization of this compound will be crucial for ensuring the reproducibility and comparability of scientific findings.

A Technical Guide to Cholesterol's Function in Membrane Fluidity and Permeability

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Lichesterol" did not yield relevant scientific data and is presumed to be a misspelling. This guide will focus on the well-documented role of cholesterol , a critical component of eukaryotic cell membranes.